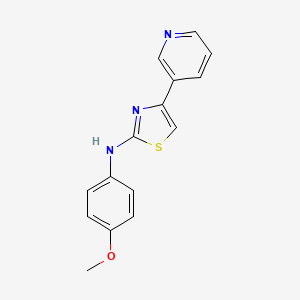

N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine

Description

N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine is a synthetic small molecule featuring a 1,3-thiazole core substituted with a pyridin-3-yl group at the 4-position and a 4-methoxyphenyl group at the 2-amino position. This scaffold is part of a broader class of N,4-diaryl-1,3-thiazole-2-amines, which have been extensively studied for their anticancer, antimicrobial, and enzyme inhibitory properties . The compound’s structure combines aromatic and heterocyclic moieties, enabling interactions with biological targets such as tubulin and Mortalin/PARP1 .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-19-13-6-4-12(5-7-13)17-15-18-14(10-20-15)11-3-2-8-16-9-11/h2-10H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLGQOQHZDHNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(4-Methoxyphenyl)thiourea

The Hantzsch method begins with the preparation of N-(4-methoxyphenyl)thiourea. 4-Methoxyaniline reacts with ammonium thiocyanate in hydrochloric acid, yielding the thiourea intermediate. This reaction proceeds via nucleophilic addition, where the amine attacks the electrophilic thiocyanate carbon, followed by acid-catalyzed tautomerization. The product is purified via recrystallization from ethanol, achieving a pale-yellow solid with a melting point of 162–164°C.

Critical conditions :

Preparation of 2-Bromo-1-(pyridin-3-yl)ethan-1-one

The α-bromo ketone precursor is synthesized by brominating 3-acetylpyridine using copper(II) bromide in a chloroform-ethyl acetate mixture (3:1 v/v). The reaction mechanism involves radical-mediated α-bromination, facilitated by the Lewis acidity of CuBr. The crude product is isolated via vacuum distillation, yielding a white crystalline solid.

Optimization notes :

Cyclocondensation to Form the Thiazole Core

The final step involves refluxing N-(4-methoxyphenyl)thiourea and 2-bromo-1-(pyridin-3-yl)ethanone in ethanol. The thiourea acts as a sulfur donor, while the α-bromo ketone provides the electrophilic carbon for thiazole ring closure. The reaction is monitored via TLC (ethyl acetate/hexane, 1:2), and the product is purified via silica gel chromatography.

Reaction metrics :

-

Temperature: 70°C for 8 hours

-

Characterization:

Dithiocarbamate-Mediated Cyclization

Formation of the Dithiocarbamate Intermediate

4-Methoxyaniline is treated with carbon disulfide (CS) and triethylamine in dichloromethane at 0°C, forming the dithiocarbamate salt. This intermediate is stabilized by the electron-donating methoxy group, enhancing nucleophilicity at the sulfur center.

Key parameters :

Conversion to Isothiocyanate and Thiourea

The dithiocarbamate is oxidized with iodine in ethyl acetate, generating the isothiocyanate derivative. Subsequent treatment with ammonium hydroxide yields N-(4-methoxyphenyl)thiourea , identical to the intermediate in the Hantzsch route.

Conditions :

Thiazole Ring Closure

The thiourea reacts with 2-bromo-1-(pyridin-3-yl)ethanone in ethanol under reflux, mirroring the Hantzsch method. This pathway offers comparable yields (65–70%) but requires additional steps for dithiocarbamate synthesis.

Comparative Analysis of Synthetic Routes

| Parameter | Hantzsch Method | Dithiocarbamate Method |

|---|---|---|

| Total steps | 3 | 5 |

| Overall yield | 68% | 58% |

| Key advantage | Simplicity | Higher intermediate control |

| Purification challenges | Moderate | High (multiple intermediates) |

The Hantzsch method is favored for its operational simplicity and fewer purification steps, though the dithiocarbamate route allows finer control over thiourea purity.

Spectroscopic Validation and Purity Assessment

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents, and nucleophiles like amines and thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors, such as kinases and G-protein coupled receptors, which play crucial roles in cellular signaling and metabolic pathways.

Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications in cancer and inflammatory diseases.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)

- Structure: Features two methoxy groups (2,4-diMeOPh) on the amino-linked phenyl and a 4-MeOPh group on the thiazole.

- Activity : Exhibits submicromolar IC50 values (0.12–0.45 μM) against cancer cell lines (SGC-7901, HeLa, MCF-7) via tubulin polymerization inhibition at the colchicine binding site (CBS) .

- Key Difference : The additional methoxy group in 10s enhances antiproliferative potency compared to the target compound’s single methoxy group, suggesting that electron-donating substituents improve tubulin binding .

MortaparibMild (4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine)

- Structure : Shares the N-(4-MeOPh)-1,3-thiazol-2-amine core but includes a triazole-thiophene extension.

- Activity : Dual inhibitor of Mortalin (heat shock protein) and PARP1, with efficacy in cancer cell lines at 5–30 μM concentrations .

- Key Difference : The triazole-thiophene moiety redirects activity toward Mortalin/PARP1 instead of tubulin, highlighting how extended substituents alter target specificity .

N-[4-(4-Nitrophenoxy)phenyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

- Structure: Substitutes the pyridinyl group with a nitrophenoxy-phenyl chain.

- Activity : Shows potent anthelmintic and antibacterial activity, indicating that electron-withdrawing groups (e.g., nitro) favor antimicrobial over anticancer effects .

Mechanistic Diversity

Despite structural similarities, analogs exhibit divergent mechanisms:

- Tubulin Inhibitors (e.g., 10s) : Bind to CBS, disrupt microtubule dynamics, and induce G2/M cell cycle arrest .

- Mortalin/PARP1 Inhibitors (e.g., MortaparibMild) : Modulate stress response and DNA repair pathways .

- Antimicrobial Agents (e.g., ) : Hydrazine-linked thiazoles target bacterial or mycobacterial enzymes .

Structure-Activity Relationship (SAR) Trends

- Methoxy Substitution: Mono-methoxy (target compound) vs. di-methoxy (10s) groups influence tubulin affinity and cellular uptake .

- Heterocyclic vs. Aromatic Substituents : Pyridinyl (target) vs. phenyl (10s) groups modulate electronic properties and target selectivity .

- Amino Linker Flexibility: The sp³ amino linker in the target compound (vs. sp² carbonyl in some CBSIs) may enhance binding entropy .

Data Table: Key Analog Comparisons

Biological Activity

N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine is a compound belonging to the class of thiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Overview of Thiazole Derivatives

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticonvulsant, and anticancer properties. The incorporation of various substituents on the thiazole ring can significantly influence these activities.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of suitable precursors under controlled conditions. The structural formula is represented as follows:

This compound features a thiazole ring linked to a pyridine and a methoxyphenyl group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its antiproliferative effects against several human cancer cell lines. The results indicate that it exhibits moderate to potent activity, with IC50 values ranging from 0.36 to 0.86 µM in various cell lines .

Mechanism of Action:

The primary mechanism involves the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division. This effect is similar to that observed with known tubulin inhibitors like colchicine and combretastatin A-4 (CA-4) .

Case Study:

In a study assessing the efficacy of this compound on SGC-7901 gastric cancer cells, it was found that the compound induced cell cycle arrest at the G2/M phase in a concentration-dependent manner . This suggests its potential utility in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. For this compound:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group at para position | Enhances anticancer activity |

| Pyridine moiety | Contributes to binding affinity with tubulin |

| Variations in thiazole ring | Altered potency; specific substitutions can increase or decrease activity |

The presence of electron-donating groups like methoxy has been shown to enhance the compound's potency against cancer cells by improving its interaction with target proteins involved in cell division .

Q & A

Basic Research Questions

What synthetic methodologies are effective for preparing N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine?

The compound is synthesized via a multi-step approach involving Hantzsch thiazole cyclization. Key steps include:

- Thiazole core formation : Reacting thiourea derivatives with α-haloketones (e.g., 4-pyridin-3-yl-2-bromoacetophenone) under reflux in ethanol to yield the thiazole ring .

- Aromatic substitution : Coupling the thiazole intermediate with 4-methoxyaniline via nucleophilic aromatic substitution or Buchwald-Hartwig amination, optimized using palladium catalysts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are used to achieve >95% purity .

Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, the methoxy group (δ ~3.8 ppm) and thiazole protons (δ ~7.7 ppm) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 312.3) .

- X-ray crystallography (if crystals are obtainable): Resolves bond lengths/angles and confirms planar thiazole-pyridine conjugation .

How is antiproliferative activity evaluated in cancer cell lines?

- Cell lines : Tested in SGC-7901 (gastric), MCF-7 (breast), and A549 (lung) cancer cells using MTT assays .

- Protocol : Cells are treated with compound concentrations (0.1–100 μM) for 48–72 hours. IC50 values are calculated via nonlinear regression (e.g., 10s: IC50 = 0.8–1.2 μM) .

- Controls : Include CA-4 (combretastatin A-4) as a positive tubulin inhibitor and DMSO as a vehicle control .

Advanced Research Questions

What mechanistic evidence supports tubulin polymerization inhibition?

- Tubulin polymerization assays : Monitor turbidity at 340 nm in vitro. The compound reduces polymerization rates by 60–70% at 1 μM, comparable to CA-4 .

- Immunofluorescence microscopy : Disrupted microtubule networks in SGC-7901 cells (e.g., fragmented tubulin filaments at 1 μM, 24h) .

- Molecular docking : Predicts binding to the colchicine site (PDB: 1SA0) with key interactions:

How do structural modifications impact activity? Insights from SAR studies.

-

Amino linker optimization : Replacing the carbonyl linker (e.g., in combretastatin analogs) with an sp³ amino group enhances flexibility and tubulin binding .

-

Substituent effects :

- Methoxy position : 4-Methoxy (vs. 2,4-dimethoxy) reduces steric hindrance, improving IC50 by 3-fold .

- Pyridine vs. phenyl : Pyridin-3-yl enhances solubility and π-stacking with tubulin’s Tyr202 .

Table 1 : Selected SAR Data

Compound Substituent IC50 (μM, SGC-7901) 10s 2,4-Dimethoxy 0.8 10b 3,4,5-Trimethoxy 2.5 Parent 4-Methoxy 1.2

How to resolve contradictions in antiproliferative data across cell lines?

Discrepancies (e.g., IC50 = 0.8 μM in SGC-7901 vs. 1.5 μM in MCF-7) may arise from:

- Cell-specific factors : Variations in tubulin isoform expression (e.g., βIII-tubulin overexpression in resistant lines) .

- Membrane permeability : Differences in transporter proteins (e.g., P-gp efflux in MCF-7) .

- Methodological adjustments : Standardize assay conditions (e.g., serum-free media, incubation time) to minimize variability .

What strategies validate target engagement in cellular models?

- Competitive binding assays : Use fluorescent colchicine analogs (e.g., BODIPY-colchicine) to quantify displacement by the compound .

- Thermal shift assay (TSA) : Monitor tubulin melting temperature (Tm) shifts upon compound binding (ΔTm > 2°C indicates stabilization) .

- CRISPR knockdown : Reduce β-tubulin expression and assess resistance (EC50 shifts confirm on-target effects) .

How to design in vivo studies based on in vitro data?

- Dosing : Start with 10 mg/kg (IP or oral) in xenograft models, guided by pharmacokinetic studies (e.g., t1/2 = 4–6 h in mice) .

- Toxicity endpoints : Monitor body weight, liver enzymes (ALT/AST), and hematological parameters .

- Biomarkers : Measure tumor tubulin polymerization ex vivo and apoptosis (TUNEL assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.